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Compound of Interest

2,3,6,7,10,11-
Compound Name: )
Hexabromotriphenylene

cat. No.: B1337539

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of hexabromotriphenylene. The information is curated for researchers and
professionals in the fields of materials science and drug development, with a focus on data
presentation, experimental methodologies, and logical workflows.

Introduction

Hexabromotriphenylene is a polybrominated aromatic hydrocarbon based on the triphenylene
core structure.[1] The presence of six bromine atoms significantly influences its electronic,
physical, and chemical properties, making it a molecule of interest for applications in organic
electronics, materials science, and as a precursor for the synthesis of more complex molecular
architectures.[1][2] Its high degree of bromination imparts properties such as enhanced stability
and potential flame-retardant capabilities.[1]

Physical Properties

Hexabromotriphenylene is typically a solid at room temperature, appearing as a white to light
yellow or light red powder or crystal.[3][4] A key characteristic is its high melting point, which is
consistently reported to be above 300 °C.[5] The compound is noted for its low solubility in
water and common organic solvents, a factor that can present challenges in its characterization
and processing.[1][5]
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Table 1: Physical Properties of Hexabromotriphenylene

Property Value Source(s)
Molecular Formula CisHeBrs [2][6]
Molecular Weight 701.67 g/mol [2][6]

White to light yellow to light red
Appearance

[3]4]

powder/crystal
Melting Point > 300 °C [5]
- Insoluble in water; low
Solubility o ) [1][5]
solubility in organic solvents
Computed LogP 9.7212 [6]

Chemical Properties and Reactivity

The chemical behavior of hexabromotriphenylene is dominated by the electron-withdrawing

nature of the six bromine atoms and the extended Tt-system of the triphenylene core. This

structure imparts significant stability to the molecule.[1]

Reactivity:

» Electron Acceptor: The high degree of bromination makes the aromatic core electron-

deficient. This is substantiated by studies on its interaction with electrons, which show it has

a positive adiabatic electron affinity, indicating it can accept an electron to form a stable

anion.[7][8]

o Precursor for Synthesis: Hexabromotriphenylene serves as a versatile building block in

organic synthesis. The bromine atoms can be substituted through various cross-coupling

reactions to introduce new functional groups and extend the Tt-conjugation, leading to the

formation of novel materials for organic electronics and liquid crystals.[2]

 Stability: The polycyclic aromatic structure and the strong carbon-bromine bonds contribute

to its high thermal and chemical stability.[1]
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Hazards: According to the Globally Harmonized System of Classification and Labelling of
Chemicals (GHS), hexabromotriphenylene is classified with the following hazard statements:

e H315: Causes skin irritation.[6]
e H319: Causes serious eye irritation.[6]

Spectroscopic Properties

Due to its low solubility, obtaining high-quality spectroscopic data in solution can be
challenging.[5]

Table 2: Spectroscopic Data for Hexabromotriphenylene
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Technique

Data

Source(s)

1H NMR

0 =28.72 (s, 6H, Ar-H) in CDCls

[5]

IR (KBr)

vmax = 1585, 1551, 1454,
1365, 1119, 873, 863 cm™?

[5]

13C NMR

Data not readily available in

the searched literature.

Mass Spectrometry

The presence of six bromine
atoms is expected to yield a
characteristic isotopic pattern
due to the nearly 1:1 ratio of

79Br and 81Br isotopes.

[9]

UV-Vis Absorption

As a triphenylene derivative, it
is expected to have absorption
bands in the UV region. The
parent triphenylene has an
absorption maximum at 274

nm.

[10]

Emission

The parent triphenylene
exhibits fluorescence with an
emission peak at 354 nm. The
properties of the hexabromo
derivative may be influenced
by the heavy atom effect of
bromine.

Electronic Properties

The electronic properties of hexabromotriphenylene are of significant interest for its potential

applications in organic semiconductor devices.

Table 3: Electronic Properties of Hexabromotriphenylene
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Property Value Source(s)

Adiabatic Electron Affinity

(EA) 1.12+0.1 eV [7][8]

HOMO E Data not readily available in
ner
o the searched literature.

The positive electron affinity
LUMO Energy indicates a low-lying LUMO [718]

energy level.

Data not readily available in
HOMO-LUMO Gap ]
the searched literature.

The positive electron affinity suggests that hexabromotriphenylene can function as an n-type
material in organic electronic devices.[7][8]

Thermal Properties

While specific TGA and DSC data for hexabromotriphenylene are not readily available in the
searched literature, its high melting point suggests excellent thermal stability. For similar
aromatic compounds, thermogravimetric analysis (TGA) would be expected to show a high
onset of decomposition, and differential scanning calorimetry (DSC) would confirm the high
melting temperature.[11][12]

Experimental Protocols
Synthesis of Hexabromotriphenylene

A common method for the synthesis of hexabromotriphenylene is the direct bromination of
triphenylene.[5]

Materials:
o Triphenylene

¢ Nitrobenzene
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Iron powder

Bromine

Diethyl ether

Acetone

Procedure:

Dissolve triphenylene in nitrobenzene in a reaction vessel containing iron powder.
e Slowly add bromine to the solution over a period of 15 minutes.

 Allow the solution to stand at room temperature for 16 hours.

» Heat the reaction mixture to 205 °C for 2 hours.

e Cool the mixture to room temperature.

o Add diethyl ether to precipitate the crude product.

« Filter the mixture to collect the solid.

e Wash the crude white solid sequentially with diethyl ether and acetone.

e Dry the product in vacuo for 12 hours to obtain 2,3,6,7,10,11-hexabromotriphenylene.[5]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCIs, though solubility
may be low).[13] Record the spectrum on a 300 MHz or higher spectrometer. The aromatic
protons are expected in the downfield region.[14]

e 13C NMR: Due to low solubility and potentially long relaxation times for the quaternary
carbons, obtaining a 3C NMR spectrum may require a high number of scans and a
concentrated sample.
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Mass Spectrometry (MS):

e A suitable ionization technique for this non-volatile compound would be Matrix-Assisted
Laser Desorption/lonization (MALDI) or another soft ionization method.[15][16] The mass
spectrum is expected to show a complex isotopic pattern for the molecular ion due to the six
bromine atoms.[9]

UV-Visible (UV-Vis) Spectroscopy:

o Prepare a dilute solution of the compound in a UV-transparent solvent (e.g.,
dichloromethane, THF). Record the absorption spectrum using a dual-beam UV-Vis
spectrophotometer.[17]

Thermal Analysis (TGA/DSC):

e TGA: Place a small amount of the sample in an alumina pan and heat it under a nitrogen
atmosphere at a constant rate (e.g., 10 °C/min) to determine the onset of thermal
decomposition.[12]

e DSC: Place a small amount of the sample in an aluminum pan and heat it under a nitrogen
atmosphere at a controlled rate (e.g., 10 °C/min) to determine the melting point and any
other phase transitions.[12]

Visualizations
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Caption: Workflow for the synthesis of hexabromotriphenylene.
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Caption: Experimental workflow for the characterization of hexabromotriphenylene.

Caption: Conceptual diagram of the electronic properties of hexabromotriphenylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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